molecular formula C9H11BrClNO B3000664 (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride CAS No. 2303565-52-6

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride

Cat. No.: B3000664
CAS No.: 2303565-52-6
M. Wt: 264.55
InChI Key: NMGJOCYSGMUBJX-UHFFFAOYSA-N
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Description

“(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride” is a chemical compound with the CAS number 2303565-52-6. It is used for research purposes .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H11BrClNO. The related compound “(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” has a molecular weight of 229.07 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature. The related compound “(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Molecular Docking, Antimicrobial, and Anticancer Studies

Research by Preethi et al. (2021) discussed the synthesis of Schiff base rare earth metal complexes with 1-(furan-2-yl) methanamine and 5-bromo-2-hydroxybenzaldehyde. These compounds exhibited significant antibacterial and anticancer activities, particularly against HeLa and MCF7 cancer cell lines.

Studies on Hallucinogenic Phenethylamines

Nichols et al. (1991) Nichols et al. (1991) synthesized 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines. They found these compounds to have comparable activity to their more flexible counterparts in drug discrimination assays in rats and displacement of radioligands from 5-HT2 receptors.

Hallucinogens Modeling and Binding Conformations

Monte et al. (1996) Monte et al. (1996) conducted a study on tetrahydrobenzodifuran functionalities as conformationally restricted bioisosteres for prototypical hallucinogenic phenylalkylamines. They found that dihydrofuranyl compounds with hydrophobic substituents had activities that matched or surpassed their flexible parent compounds in both in vitro and in vivo assays.

Cytotoxicity Testing of Benzofuran Compounds

In the study by Công et al. (2020), a range of 2-aroyl-5-bromobenzo[b]furan-3-ol compounds were synthesized and tested for their in vitro cytotoxicity against various human cancer cell lines. Several compounds showed promising inhibitory abilities, particularly on Hep-G2 cells.

Characterization and Synthesis of Brominated Compounds

Studies such as those by Polo et al. (2019) and Jasouri et al. (2010) focus on the synthesis and characterization of brominated compounds, exploring their potential applications in various fields.

Synthesis and Evaluation of Novel Compounds

Research by Rao et al. (2013) synthesized novel compounds, including azetidine derivatives, and evaluated their antibacterial and antifungal activities.

Safety and Hazards

The safety data sheet for “(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” suggests that it may be harmful if inhaled, causes skin and eye irritation, and may cause respiratory irritation . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Benzofuran and its derivatives, including “(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride”, have been identified as promising scaffolds for the development of new therapeutic agents . They have a wide range of biological and pharmacological applications, and there is considerable interest in discovering new drugs based on these structures .

Properties

IUPAC Name

(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-6-4-7(5-11)12-9(6)8;/h1-3,7H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGJOCYSGMUBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC=C2Br)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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